molecular formula C11H21NO5 B13508977 tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl)carbamate

tert-Butyl ((1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl)carbamate

Cat. No.: B13508977
M. Wt: 247.29 g/mol
InChI Key: VLXXRLYWONTQDQ-RYPBNFRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring with three hydroxyl groups and a carbamate group attached to a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with the desired stereochemistry is synthesized using a series of stereoselective reactions. This may involve the use of chiral catalysts or reagents to ensure the correct configuration of the hydroxyl groups.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the cyclohexyl compound with tert-butyl isocyanate under controlled conditions. This step requires careful monitoring to ensure the formation of the desired product without side reactions.

Industrial Production Methods

Industrial production of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbamate group to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction of the carbamate group can produce cyclohexylamines.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2S,3R,4S)-3-formylbicyclo[2.2.1]heptan-2-yl]carbamate
  • tert-butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

rac-tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of three hydroxyl groups on the cyclohexyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,3R,4S)-2,3,4-trihydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)9(15)8(6)14/h6-9,13-15H,4-5H2,1-3H3,(H,12,16)/t6-,7+,8+,9-/m1/s1

InChI Key

VLXXRLYWONTQDQ-RYPBNFRJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]([C@H]([C@H]1O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.